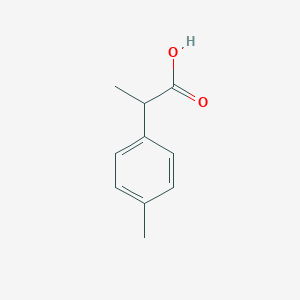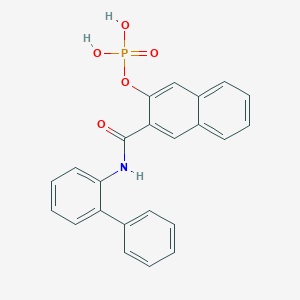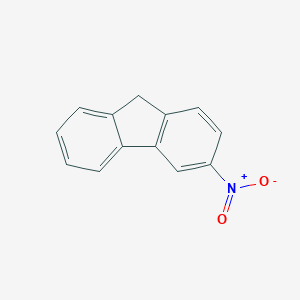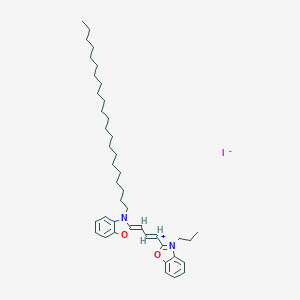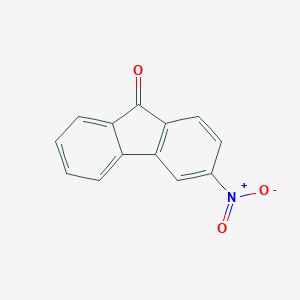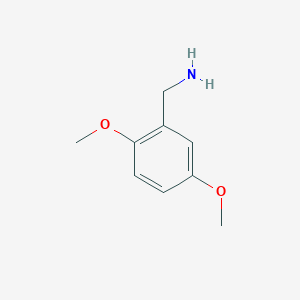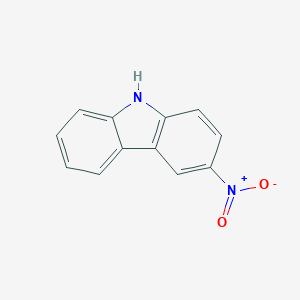
Cyclopropanesulfonamide
Übersicht
Beschreibung
Cyclopropanesulfonamide is a chemical compound with the molecular formula C3H7NO2S . It has an average mass of 121.158 Da and a monoisotopic mass of 121.019745 Da . It is also known by other names such as Cyclopropanesulfonyl amide .
Synthesis Analysis
While specific synthesis methods for Cyclopropanesulfonamide were not found in the search results, it’s worth noting that computational methods have significantly advanced chemical synthesis analysis and pathway design .
Molecular Structure Analysis
The structure of Cyclopropanesulfonamide has been characterized using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) has been used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .
Chemical Reactions Analysis
Cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . Further details on its chemical reactions were not found in the search results.
Physical And Chemical Properties Analysis
Cyclopropanesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 263.1±23.0 °C at 760 mmHg, and a flash point of 112.9±22.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its polar surface area is 69 Å2 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . In organic synthesis, boronic acid compounds are usually used to protect diols .
Asymmetric Synthesis
Cyclopropanesulfonamide is utilized in the asymmetric synthesis of amino acids .
Diels–Alder and Suzuki Coupling Reactions
Cyclopropanesulfonamide is used in Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors or Specific Ligand Drugs
In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Construction of Stimulus-Responsive Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Inhibitor of EGFR Against Mutation C797S
A series of novel EGFR kinase inhibitors were designed and synthesized as the inhibitors for the treatment of EGFRC797S mutation of non-small cell lung cancer . SAR screenings revealed that compound 5d was the most effective inhibitor targeting the C797S mutation .
Inducing Cell Cycle Arrest and Apoptosis
Mechanism study showed that 5d induced cell cycle arrest in the G2/M phase by upregulating Cdc25C protein expression in cells with the C797S mutation . 5d caused cell apoptosis in a dose-dependent increase, accompanied by a significant elevation of the apoptotic protein cleaved caspase-3 .
Wirkmechanismus
Target of Action
Cyclopropanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme is critical for the synthesis of folate, an essential nutrient for bacteria .
Mode of Action
Cyclopropanesulfonamide acts by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis . By doing so, it interferes with the bacterial synthesis of folate .
Biochemical Pathways
The primary biochemical pathway affected by Cyclopropanesulfonamide is the folate synthesis pathway in bacteria . By inhibiting DHPS, Cyclopropanesulfonamide prevents the conversion of PABA to dihydropteroate, a key step in folate synthesis . This disruption of folate synthesis affects the cell’s ability to synthesize nucleic acids, which are essential building blocks of DNA and RNA .
Pharmacokinetics
Based on the properties of similar sulfonamides, it can be inferred that it has good gi absorption . , suggesting it may have fewer drug-drug interactions. More research is needed to fully understand its ADME properties.
Result of Action
The inhibition of folate synthesis by Cyclopropanesulfonamide leads to a decrease in the synthesis of nucleic acids in bacterial cells . This results in the inability of the bacterial cells to divide, exhibiting a bacteriostatic rather than bactericidal effect .
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPXQIQBQAWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934977 | |
| Record name | Cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanesulfonamide | |
CAS RN |
154350-29-5, 154350-28-4 | |
| Record name | Cyclopropanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes cyclopropanesulfonamide a desirable structural motif in drug design?
A1: The cyclopropyl group is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. [] Specifically, its small size, lipophilicity, and metabolic stability can enhance drug binding affinity, cellular permeability, and resistance to enzymatic degradation. [] This has led to the incorporation of cyclopropanesulfonamide into various drug candidates, as highlighted by the 18 new drugs approved by the U.S. Food and Drug Administration between 2012 and 2018 that feature this structural motif. []
Q2: Can you give an example of a successful application of cyclopropanesulfonamide in drug development?
A2: Certainly! AMG-0265, a drug candidate incorporating N-[(R)-(2-CHLOROPHENYL){7-[4-(2-HYDROXYPROPAN-2-YL) PYRIDIN-2-YL]-1-BENZOTHIOPHEN-2-YL}METHYL]CYCLOPROPANESULFONAMIDE, has been studied for its interaction with human GKRP (Glucokinase Regulatory Protein). [] This research investigates the binding mode and potential therapeutic applications of AMG-0265. []
Q3: Are there efficient synthetic routes for cyclopropanesulfonamides?
A3: Yes, researchers have developed a practical and high-yielding three-step synthesis of cyclopropanesulfonamide and its 1-substituted derivatives. [] This method utilizes 3-chloropropanesulfonyl chloride as the starting material, offering a convenient route for accessing these compounds. []
Q4: Has the structure of cyclopropanesulfonamide derivatives been investigated using computational methods?
A4: Yes, a study investigated N-(2-Methoxy-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl) pyridin-3-yl) cyclopropanesulfonaMide using DFT (Density Functional Theory) calculations. [, ] This computational approach provided insights into the molecule's electronic structure and properties. [, ] Additionally, crystallographic data further confirmed the structure of this specific derivative. [, ]
Q5: What are the future directions for research on cyclopropanesulfonamides?
A5: Future research could explore the structure-activity relationship (SAR) of cyclopropanesulfonamide derivatives in greater detail. [] Understanding how structural modifications influence the potency, selectivity, and pharmacokinetic properties of these compounds is crucial for developing new and improved therapeutics. Additionally, further investigations into the target specificity and downstream effects of cyclopropanesulfonamide-containing drugs are essential for unlocking their full therapeutic potential. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
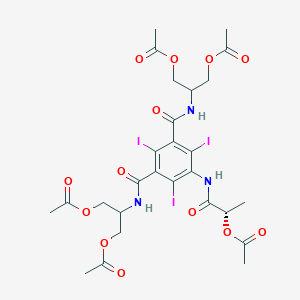

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
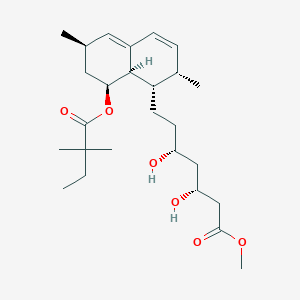
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
